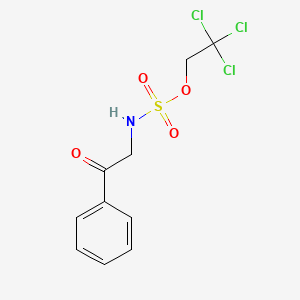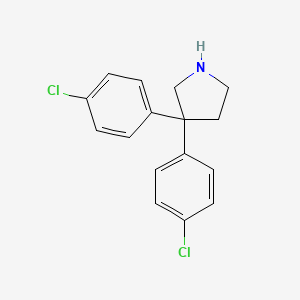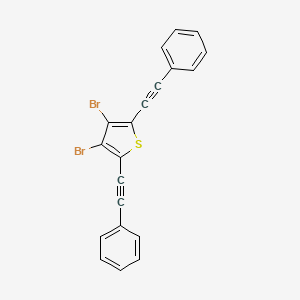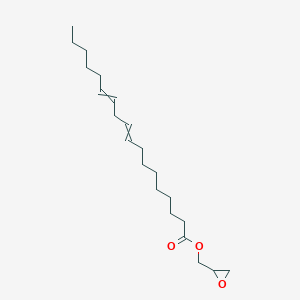
(Oxiran-2-yl)methyl octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl octadeca-9,12-dienoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an oxirane ring (epoxide) attached to a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl octadeca-9,12-dienoate typically involves the reaction of an epoxide with a long-chain unsaturated fatty acid. One common method is the epoxidation of octadeca-9,12-dienoic acid followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bonds in the fatty acid chain can be reduced to single bonds using hydrogenation.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Saturated Esters: Formed from the reduction of double bonds.
Substituted Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(Oxiran-2-yl)methyl octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of polymers and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The epoxide ring can react with nucleophilic sites on proteins and lipids, leading to modifications that affect cellular functions. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Glycidyl esters: Compounds with a similar epoxide and ester structure.
Epoxidized fatty acids: Fatty acids with an epoxide ring, such as epoxidized linoleic acid.
Methyloxirane derivatives: Compounds with a methyloxirane (epoxide) group attached to various functional groups.
Uniqueness
(Oxiran-2-yl)methyl octadeca-9,12-dienoate is unique due to its combination of an epoxide ring and a long-chain unsaturated fatty acid ester. This structure imparts both reactivity and amphiphilicity, making it versatile for various applications in research and industry.
Properties
CAS No. |
856386-19-1 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
oxiran-2-ylmethyl octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3 |
InChI Key |
LOGTZDQTPQYKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
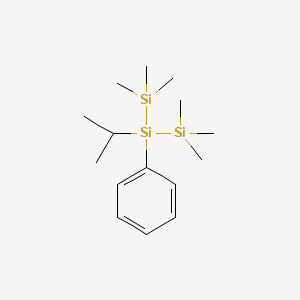
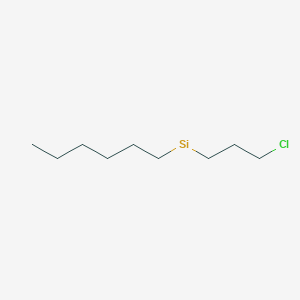
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

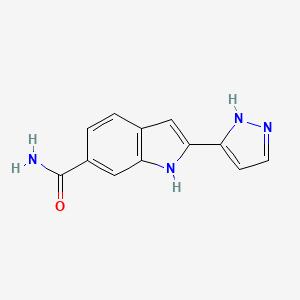
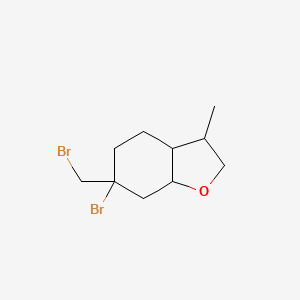

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)

